Elevated Lipophilicity (logP 3.33) Distinguishes This Compound from Salicylic Acid and 4-SCF3 Analogs
The target compound exhibits a calculated logP of 3.33 [1], significantly exceeding that of unsubstituted salicylic acid (logP 2.26) [2] and the 4-position trifluoromethylthio isomer (logP 2.9967) [3]. The logP difference of 1.07 units versus salicylic acid corresponds to an approximate 11.7-fold increase in octanol-water partition coefficient, indicating markedly enhanced membrane permeability potential.
| Evidence Dimension | Lipophilicity (calculated logP) |
|---|---|
| Target Compound Data | logP = 3.33 |
| Comparator Or Baseline | Salicylic acid (logP = 2.26); 4-(Trifluoromethylthio)benzoic acid (logP = 2.9967) |
| Quantified Difference | ΔlogP = +1.07 vs. salicylic acid; +0.33 vs. 4-SCF3 analog |
| Conditions | Calculated octanol-water partition coefficient (ACD/Labs or equivalent prediction) |
Why This Matters
For medicinal chemistry campaigns, a logP increase of this magnitude can translate to improved passive membrane permeability and oral bioavailability, making this compound a preferred scaffold for lead optimization requiring enhanced lipophilicity.
- [1] Chemsrc. (2024). 2-Hydroxy-5-[(trifluoromethyl)sulfanyl]benzoic acid – LogP 3.33. Retrieved from https://m.chemsrc.com/baike/1520692.html View Source
- [2] NCL Apps. (n.d.). Salicylic acid – LogP 2.26. Retrieved from https://apps.ncl.ac.uk/chemical-properties/salicylic-acid View Source
- [3] BOC Sciences. (n.d.). 4-(Trifluoromethylthio)benzoic acid (CAS 330-17-6) – LogP 2.99670. Retrieved from https://buildingblock.bocsci.com/4-trifluoromethylthio-benzoic-acid-cas-330-17-6-item-46-2832.html View Source
